![molecular formula C9H16O2 B2710976 {1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol CAS No. 2089256-16-4](/img/structure/B2710976.png)
{1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol This compound features a cyclopentyl ring attached to a methanol group, with an oxirane (epoxide) ring linked to the cyclopentyl ring via a methylene bridge
Preparation Methods
The synthesis of {1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol typically involves the reaction of cyclopentylmethanol with an epoxidizing agent. One common method includes the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to introduce the oxirane ring. The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to ensure the stability of the epoxide ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of reagents and reaction conditions can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
{1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the oxirane ring to a diol. Reagents like lithium aluminum hydride (LiAlH4) are often used for this purpose.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the epoxide ring to form new compounds.
Hydrolysis: Acidic or basic hydrolysis can open the oxirane ring, leading to the formation of diols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
{1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving epoxide hydrolases.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of {1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol involves its interaction with molecular targets such as enzymes. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. This reactivity is exploited in studies of enzyme mechanisms and in the design of enzyme inhibitors .
Comparison with Similar Compounds
Similar compounds to {1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol include other epoxide-containing molecules and cyclopentyl derivatives. Some examples are:
Cyclopentylmethanol: Lacks the oxirane ring but shares the cyclopentyl structure.
Epoxycyclopentane: Contains an oxirane ring fused to a cyclopentane ring.
Cyclopentylmethylamine: Features a cyclopentyl ring attached to a methylamine group.
Properties
IUPAC Name |
[1-(oxiran-2-ylmethyl)cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-7-9(3-1-2-4-9)5-8-6-11-8/h8,10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBASIMDVYXDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2CO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
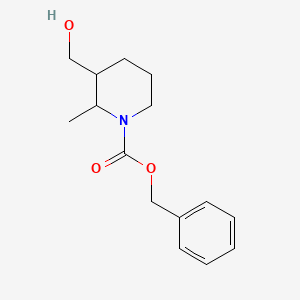
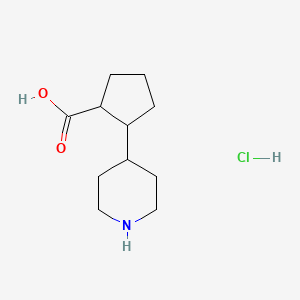

![5-[(3-Methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2710897.png)

![1-(4-methylphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2710899.png)
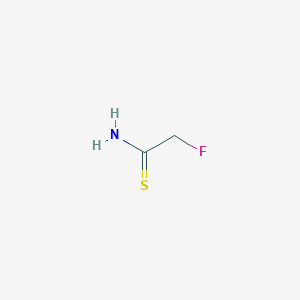
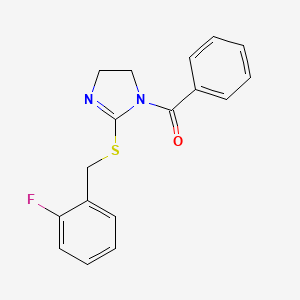
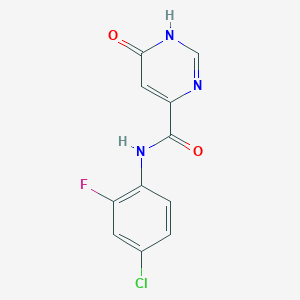
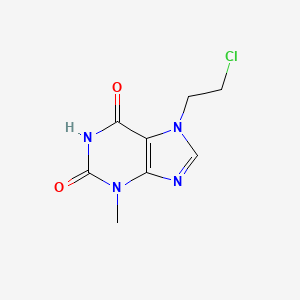
![5-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2710911.png)
![tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate](/img/structure/B2710912.png)
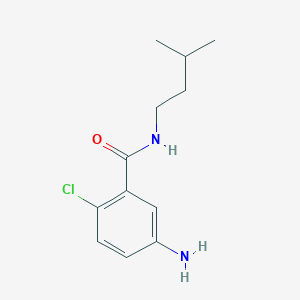
![N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2710916.png)
